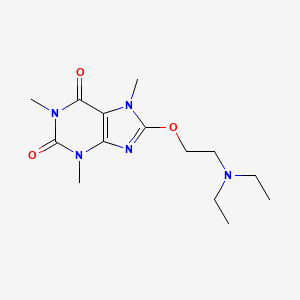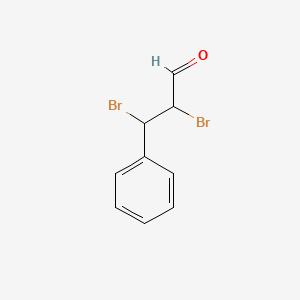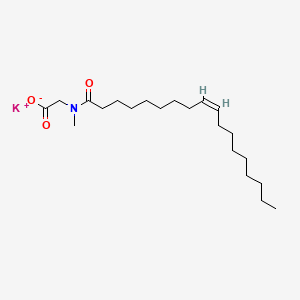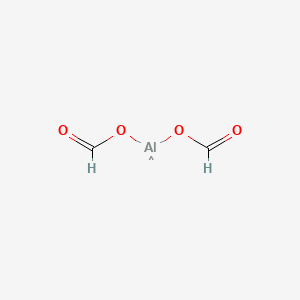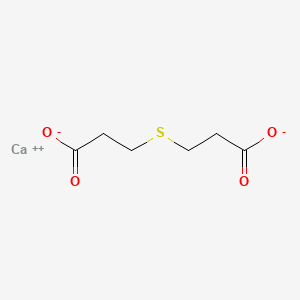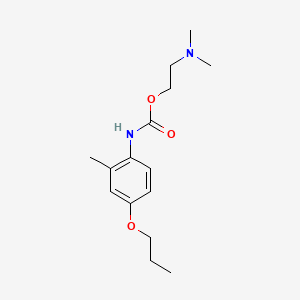
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is a chemical compound with a complex structure. It is known for its bioactive properties and is used in various scientific research applications. This compound is part of the carbanilic acid ester family, which is characterized by the presence of a carbanilic acid moiety esterified with different alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: It may be investigated for potential therapeutic applications due to its bioactivity.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2,6-dichloro-4-propoxy-, 2-(diethylamino)ethyl ester
- Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is unique due to its specific ester and amino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
63986-36-7 |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-9-19-13-6-7-14(12(2)11-13)16-15(18)20-10-8-17(3)4/h6-7,11H,5,8-10H2,1-4H3,(H,16,18) |
Clave InChI |
HHEUWBJLJWBHIC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)

![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
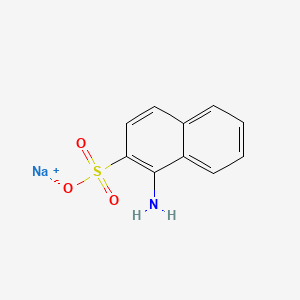
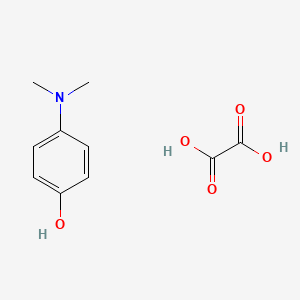

![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
